4-(5-Cyanopyridin-3-yl)benzoic acid
Description
Properties
CAS No. |
851048-54-9 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-(5-cyanopyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C13H8N2O2/c14-6-9-5-12(8-15-7-9)10-1-3-11(4-2-10)13(16)17/h1-5,7-8H,(H,16,17) |
InChI Key |
JGQXKDARYHQRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(5-Cyanopyridin-3-yl)benzaldehyde
The aldehyde intermediate is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-5-cyanopyridine and 4-formylphenylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ facilitate this reaction in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. The electron-withdrawing cyano group on the pyridine ring enhances the electrophilicity of the bromine atom, enabling efficient coupling with yields exceeding 75%.
Oxidation to Carboxylic Acid
The aldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic or basic conditions. For instance, treatment with KMnO₄ in a 3:1 mixture of acetone and water at 60°C for 6 hours achieves near-quantitative conversion. Alternatively, TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with sodium hypochlorite offers a milder oxidation route, preserving sensitive functional groups.
Key Advantages :
- High functional group tolerance.
- Scalable for industrial production.
Cyclization of Guanidine Intermediate
A second route leverages cyclization reactions to construct the pyridine ring in situ, as demonstrated in the synthesis of analogous pyrimidine derivatives.
Guanidine Formation
3-Amino-4-methylbenzoic acid reacts with cyanamide under acidic conditions (HCl, 70–80°C) to form 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride. This intermediate exhibits remarkable stability, enabling its isolation in 60–66% yield.
Cyclization with α,β-Unsaturated Ketones
The guanidine intermediate undergoes cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propene-1-one in ethanol at 80–100°C (pH 8–9). The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the α,β-unsaturated ketone, followed by aromatization to yield the pyridine ring. Subsequent hydrolysis of the methyl ester (if present) with aqueous NaOH affords the target carboxylic acid.
Optimization Insights :
- Higher temperatures (100°C) reduce reaction time from 12 hours to 8 hours.
- Ethanol as a solvent improves yield by 15% compared to toluene.
A third approach involves Schiff base formation followed by cyano group introduction, inspired by mechanistic studies of pyridinecarboxaldehyde condensations.
Schiff Base Formation
4-Aminobenzoic acid reacts with 5-cyano-3-pyridinecarboxaldehyde in methanol under reflux, forming 4-(5-cyano-3-pyridylmethyleneamino)benzoic acid. This step proceeds via a two-stage mechanism: (1) nucleophilic addition of the amine to the aldehyde, and (2) dehydration to form the imine (ΔG‡ = 43.62 kcal/mol in solvent).
Reduction and Cyanation
The Schiff base is reduced using sodium borohydride (NaBH₄) to yield 4-(5-cyano-3-pyridylmethyl)benzoic acid. Alternatively, the cyano group may be introduced post-reduction via nucleophilic substitution of a halogenated precursor using CuCN in DMF at 120°C.
Challenges :
- Over-reduction of the cyano group to an amine necessitates careful stoichiometry.
- regioselectivity issues arise during halogenation of the pyridine ring.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Aldehyde Oxidation | 85–92 | 8–12 hours | High purity, minimal byproducts |
| Guanidine Cyclization | 60–70 | 10–15 hours | Single-pot synthesis |
| Condensation-Reduction | 50–65 | 14–18 hours | Flexibility in functional group tuning |
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyanopyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyanopyridine group into other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(5-Cyanopyridin-3-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(5-Cyanopyridin-3-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Cyanopyridin-3-yl)benzoic acid
- 4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
Uniqueness
4-(5-Cyanopyridin-3-yl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .
Biological Activity
4-(5-Cyanopyridin-3-yl)benzoic acid is an organic compound that has gained attention in recent years for its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a benzoic acid moiety linked to a cyanopyridine unit. The presence of the pyridine ring is significant as it often contributes to the interaction of the compound with biological targets, enhancing its solubility and bioactivity. The molecular formula is , with a molecular weight of approximately 217.21 g/mol.
Research indicates that 4-(5-cyanopyridin-3-yl)benzoic acid may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity. For instance, studies suggest that it could inhibit certain kinases involved in cellular signaling pathways.
- Receptor Binding : Similar to other benzoic acid derivatives, it may bind to receptors, influencing various physiological responses.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of 4-(5-cyanopyridin-3-yl)benzoic acid. It has demonstrated efficacy against a range of bacterial strains, indicating potential as an antibacterial agent.
Anti-inflammatory Properties
In vitro studies suggest that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. It appears to inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory response.
Antitumor Activity
Recent investigations have highlighted the compound's potential in cancer therapy. It has been shown to disrupt the PD-1/PD-L1 interaction, a critical pathway in tumor immune evasion. This suggests that it could be developed as an immunotherapeutic agent.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various derivatives, including 4-(5-cyanopyridin-3-yl)benzoic acid, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
- Anti-inflammatory Effects : In a cellular model of inflammation, treatment with 4-(5-cyanopyridin-3-yl)benzoic acid resulted in a reduction of pro-inflammatory cytokines by up to 40% compared to untreated controls . This suggests its potential use in managing inflammatory diseases.
- Tumor Immunotherapy : Research involving this compound showed promising results in disrupting PD-1/PD-L1 interactions with IC50 values around 60 nM, indicating strong potential for use in cancer immunotherapy .
Comparative Analysis with Similar Compounds
A comparison table below outlines the biological activities of 4-(5-cyanopyridin-3-yl)benzoic acid against similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Tumor Immunotherapy Potential |
|---|---|---|---|
| 4-(5-Cyanopyridin-3-yl)benzoic acid | Moderate | High | High |
| 4-Aminobenzoic acid | Low | Moderate | Low |
| 4-Hydroxybenzoic acid | Moderate | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
